(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine
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Overview
Description
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine is a chiral amine compound featuring a difluorobenzo dioxole moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluorobenzo dioxole and a suitable chiral amine precursor.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced amine derivatives.
Substitution: The compound may participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine: The non-chiral version of the compound.
Uniqueness
The unique aspect of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine lies in its chiral nature and the presence of the difluorobenzo dioxole moiety, which may impart specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H9F2NO2 |
---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
(1R)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine |
InChI |
InChI=1S/C9H9F2NO2/c1-5(12)6-2-3-7-8(4-6)14-9(10,11)13-7/h2-5H,12H2,1H3/t5-/m1/s1 |
InChI Key |
HGZYJRRTOSMVSB-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)OC(O2)(F)F)N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(O2)(F)F)N |
Origin of Product |
United States |
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